molecular formula C16H19N6O6+ B8231051 SANPAH

SANPAH

Cat. No.: B8231051
M. Wt: 391.36 g/mol
InChI Key: KKTXNFWSIRMUQX-UHFFFAOYSA-O
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Description

SANPAH is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SANPAH typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Pyrrolidinone Ring: This step involves the reaction of a suitable amine with a dicarboxylic acid derivative to form the pyrrolidinone ring.

    Attachment of the Hexyl Chain: The hexyl chain is introduced through a nucleophilic substitution reaction, where the pyrrolidinone derivative reacts with a halogenated hexane compound.

    Nitro Group Introduction: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Final Assembly: The final step involves the coupling of the nitro-substituted aromatic compound with the hexyl-pyrrolidinone derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or nitrosonium derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and alkylating agents under acidic or basic conditions.

Major Products

    Oxidation Products: Nitroso derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, it serves as a probe for studying enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, it is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of SANPAH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    SANPAH: shares similarities with other nitro-substituted aromatic compounds and pyrrolidinone derivatives.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct reactivity and interaction profiles, making it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

[4-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-3-nitrophenyl]imino-iminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O6/c17-20-19-11-5-6-12(13(10-11)22(26)27)18-9-3-1-2-4-16(25)28-21-14(23)7-8-15(21)24/h5-6,10,17H,1-4,7-9H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTXNFWSIRMUQX-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N6O6+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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